molecular formula C21H21N3O4S B11066763 ethyl (2E)-3-amino-2-({[5-(naphthalen-1-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)but-2-enoate

ethyl (2E)-3-amino-2-({[5-(naphthalen-1-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)but-2-enoate

Cat. No.: B11066763
M. Wt: 411.5 g/mol
InChI Key: BUJKQCIEZUDFMP-YRBPRFEASA-N
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Description

ETHYL (E)-3-AMINO-2-(2-{[5-(1-NAPHTHYLMETHYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)-2-BUTENOATE is a complex organic compound featuring a variety of functional groups, including an amino group, an oxadiazole ring, and a naphthylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (E)-3-AMINO-2-(2-{[5-(1-NAPHTHYLMETHYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)-2-BUTENOATE typically involves multiple steps, starting from readily available starting materialsThe final step often includes the esterification of the butenoate moiety under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

ETHYL (E)-3-AMINO-2-(2-{[5-(1-NAPHTHYLMETHYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)-2-BUTENOATE can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.

    Substitution: The naphthylmethyl group can be substituted with other aromatic or aliphatic groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

Major products formed from these reactions include various substituted oxadiazoles, naphthyl derivatives, and amino acids, depending on the specific reaction pathway chosen.

Scientific Research Applications

ETHYL (E)-3-AMINO-2-(2-{[5-(1-NAPHTHYLMETHYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)-2-BUTENOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL (E)-3-AMINO-2-(2-{[5-(1-NAPHTHYLMETHYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)-2-BUTENOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s oxadiazole ring and naphthylmethyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. This can result in various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL (E)-3-AMINO-2-(2-{[5-(1-NAPHTHYLMETHYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)-2-BUTENOATE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C21H21N3O4S

Molecular Weight

411.5 g/mol

IUPAC Name

ethyl (E)-2-ethanimidoyl-3-hydroxy-4-[[5-(naphthalen-1-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]but-2-enoate

InChI

InChI=1S/C21H21N3O4S/c1-3-27-20(26)19(13(2)22)17(25)12-29-21-24-23-18(28-21)11-15-9-6-8-14-7-4-5-10-16(14)15/h4-10,22,25H,3,11-12H2,1-2H3/b19-17+,22-13?

InChI Key

BUJKQCIEZUDFMP-YRBPRFEASA-N

Isomeric SMILES

CCOC(=O)/C(=C(\CSC1=NN=C(O1)CC2=CC=CC3=CC=CC=C32)/O)/C(=N)C

Canonical SMILES

CCOC(=O)C(=C(CSC1=NN=C(O1)CC2=CC=CC3=CC=CC=C32)O)C(=N)C

Origin of Product

United States

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